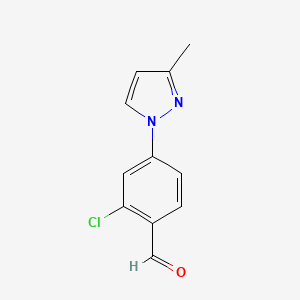

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heteroaromatic aldehyde featuring a chlorinated benzaldehyde backbone substituted with a 3-methylpyrazole moiety at the para position. Its reactivity stems from the aldehyde group, which facilitates nucleophilic additions, and the pyrazole ring, which can participate in hydrogen bonding or π-π interactions.

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-chloro-4-(3-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9ClN2O/c1-8-4-5-14(13-8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3 |

InChI Key |

WDSTXSMRZAJVQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves regioselective formylation of pyrazole derivatives bearing substituents such as methyl groups, using reagents like Vilsmeier-Haack, which introduces aldehyde groups at specific positions.

Reaction Conditions

- Reagents: Vilsmeier reagent (generated in situ from phosphorus oxychloride and DMF)

- Solvent: DMF

- Temperature: 60–70°C

- Duration: 4–6 hours

- Yield: Typically 85–91%

Reaction Scheme

Pyrazole derivative + Vilsmeier reagent → 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Research Findings

- The regioselectivity of formylation is influenced by the electron-donating groups on the pyrazole ring, especially phenolic and methoxy groups, which direct electrophilic substitution to the desired position.

- The process is robust, scalable, and suitable for industrial synthesis, with yields exceeding 85% in optimized conditions.

Data Table: Formylation via Vilsmeier-Haack Reaction

| Parameter | Details |

|---|---|

| Reagents | POCl₃, DMF |

| Temperature | 60–70°C |

| Reaction Time | 4–6 hours |

| Yield | 85–91% |

| Selectivity | Regioselective at N-phenyl ring (pyrazole moiety) |

Oxidative and Heterocyclic Transformation Methods

Method Overview

This involves oxidation of pyrazoline intermediates or pyrazolines to the corresponding aldehyde derivatives using oxidizing agents such as iodine or hypervalent iodine reagents.

Reaction Conditions

- Reagents: Iodine, hypervalent iodine compounds

- Solvent: Acetic acid, ethanol

- Temperature: Reflux (70–80°C)

- Duration: 4–8 hours

- Yield: 70–85%

Research Findings

- Oxidation of pyrazolines with iodine has been shown to selectively convert the heterocyclic ring to aldehyde functionalities without degrading the aromatic core.

- The process is environmentally friendly and compatible with various substituents, including methyl groups on the pyrazole ring.

Data Table: Oxidative Conversion

| Parameter | Details |

|---|---|

| Reagents | Iodine, hypervalent iodine compounds |

| Solvent | Ethanol, acetic acid |

| Temperature | Reflux (70–80°C) |

| Reaction Time | 4–8 hours |

| Yield | 70–85% |

| Selectivity | Specific to pyrazoline ring oxidation |

Multicomponent and Cyclization Approaches

Method Overview

Recent advances utilize multicomponent reactions involving enaminones, benzaldehyde derivatives, and hydrazines to synthesize pyrazoline intermediates, which are subsequently oxidized or formylated to yield the target aldehyde.

Reaction Conditions

- Reagents: Enaminones, benzaldehyde, hydrazine derivatives

- Catalyst: Humic acid or sulfuric acid

- Solvent: Ethanol or water

- Temperature: Reflux (70–80°C)

- Duration: 12–18 hours for multicomponent steps

- Yield: 75–85% for intermediates, 85–91% for aldehyde derivatives

Research Findings

- Multicomponent reactions offer a versatile platform for synthesizing various pyrazole derivatives, including the targeted benzaldehyde compounds.

- The subsequent formylation or oxidation steps are optimized to preserve the integrity of the heterocyclic core.

Data Table: Multicomponent Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Pyrazoline formation | Reflux with hydrazine and aldehyde in ethanol | 75–85 |

| Oxidation to aldehyde | Iodine or hypervalent iodine in ethanol or acetic acid | 70–85 |

| Overall yield | Cumulative process | 65–75 |

Research Findings and Comparative Analysis

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Vilsmeier-Haack formylation | Regioselective, high yield, scalable | Requires careful control of reagents | 85–91% |

| Oxidation of pyrazolines with iodine | Mild conditions, environmentally friendly | Possible over-oxidation, selectivity issues | 70–85% |

| Multicomponent reactions with enaminones | Versatile, allows structural diversity | Longer reaction times, multistep process | 75–91% (intermediates) |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes N-oxidation to form corresponding N-oxides . Common oxidizing agents include:

-

Hydrogen peroxide

-

m-Chloroperbenzoic acid (m-CPBA)

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide | Room temperature | N-Oxide derivative |

| m-CPBA | Organic solvent | Selectively oxidized N-oxide |

Reduction Reactions

While the compound itself does not contain reducible groups (e.g., carbonyls), analogous compounds with carbamate moieties undergo hydrogenation to yield amines. For example, hydrogenation of a carbamate intermediate using Pd/C in ethanol under 1 atm pressure produces amine derivatives .

| Reagents | Conditions | Product |

|---|---|---|

| Pd/C, H₂ | Ethanol, 1 atm | Amine derivative (if carbamate present) |

Substitution Reactions

The pyrrolidine ring or ethyl group may participate in nucleophilic substitution with alkylating agents. Reagents include:

-

Alkyl halides (e.g., methyl iodide)

-

Acyl chlorides

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halides | Organic solvent, reflux | Functionalized pyrrolidine derivative |

Mechanistic Insights

-

Oxidation : Proceeds via electrophilic attack on the nitrogen lone pair, forming an N-oxide intermediate.

-

Substitution : Likely involves deprotonation of the pyrrolidine ring or ethyl group to generate a nucleophile, which then attacks an electrophilic substrate (e.g., alkyl halide).

Industrial Considerations

Large-scale production may employ automated reactors

Scientific Research Applications

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variation: Pyrazole vs. Imidazole

Compound 10 : 2-Chloro-4-(2-phenyl-1H-imidazol-1-yl)benzaldehyde (from )

- Structural Differences : Replaces the pyrazole ring with a 2-phenylimidazole group.

- Synthesis : Synthesized via nucleophilic aromatic substitution using 4-fluorobenzaldehyde, K₂CO₃, and 2-phenylimidazole, yielding only 0.4% .

- Spectroscopic Data :

- Key Contrast : The imidazole ring introduces additional steric bulk (phenyl group) and alters electronic properties compared to the smaller 3-methylpyrazole in the target compound.

Positional Isomerism: Chlorine and Pyrazole Substitution

Compound : 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (from )

- Structural Differences : Chlorine at position 3 (meta) instead of position 2 (ortho); pyrazole methyl group at position 3.

- Predicted Physicochemical Properties :

- Key Contrast : Positional isomerism may influence dipole moments, solubility, and binding affinity in biological systems.

Functional Group Replacement: Pyrazole vs. Dimethylamino

Compound: 2-Chloro-4-(dimethylamino)benzaldehyde (from )

- Structural Differences: Substitutes pyrazole with a dimethylamino (-N(CH₃)₂) group.

- Physical Properties: Melting Point: 83–84°C , likely higher than the target compound due to enhanced crystallinity from the planar dimethylamino group. Molecular Weight: 183.63 g/mol.

- Key Contrast: The dimethylamino group is a strong electron donor, increasing the electron density of the aromatic ring, whereas the pyrazole moiety offers mixed electronic effects (electron-withdrawing N-atoms and donating methyl group).

Comparative Data Table

Research Implications

- Electronic Effects : The pyrazole ring in the target compound provides a balance of electron-withdrawing and donating properties, making it versatile for tuning reactivity in catalytic or binding applications.

- Analytical Utility : Positional isomers (e.g., meta vs. ortho chlorine) may be distinguishable via CCS predictions or NMR coupling patterns .

Biological Activity

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Molecular Formula: C10H8ClN3O

Molecular Weight: 221.64 g/mol

CAS Number: 1819358-30-9

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its mechanism of action involving the inhibition of sterol demethylation. This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of fungal cell membranes, leading to cell death. This mechanism is akin to that observed in other triazole fungicides and suggests potential applications in treating fungal infections.

Antimicrobial Activity

Research indicates that compounds with pyrazole structures exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives, including those similar to this compound, demonstrated efficacy against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial activity .

Antifungal Activity

The antifungal potential of this compound has been explored through various in vitro studies. The compound has shown effectiveness against common fungal pathogens, with mechanisms involving disruption of cell membrane integrity through ergosterol inhibition. These findings position it as a promising candidate for antifungal therapy .

Anticancer Activity

Recent studies have also investigated the anticancer properties of pyrazole derivatives. Research has indicated that compounds containing the pyrazole moiety can inhibit the growth of several cancer cell lines, including those associated with lung cancer and breast cancer. The antiproliferative effects are believed to be linked to the ability of these compounds to induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. The results showed that this compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics such as ampicillin and ciprofloxacin.

Case Study 2: Antifungal Activity Assessment

A separate investigation focused on the antifungal properties of this compound against Candida albicans. The study revealed that this compound effectively inhibited fungal growth at low concentrations, supporting its potential use in treating fungal infections.

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via Vilsmeier-Haack formylation of pyrazole precursors, a method validated for analogous pyrazole-carbaldehyde derivatives . Key steps include:

- Reagent selection : Use POCl₃ and DMF for the Vilsmeier reagent.

- Temperature control : Maintain 0–5°C during reagent mixing, then reflux at 80–90°C.

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. of Vilsmeier reagent) and reaction time (6–8 hours) to suppress byproducts like 3-methylpyrazole isomers .

Q. How can the structural integrity of this compound be confirmed?

Use X-ray crystallography (e.g., SHELXL ) and spectroscopic methods:

Q. What analytical methods are suitable for detecting impurities or degradation products in this compound?

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.

- GC-MS : Detect volatile byproducts (e.g., chlorinated intermediates) with a DB-5MS column (30 m × 0.25 mm) and EI ionization .

- TGA/DSC : Assess thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Employ DFT calculations (B3LYP/6-31G* level) to:

Q. What strategies resolve contradictions in regioselectivity data during pyrazole ring functionalization?

Conflicting reports on substitution patterns (e.g., 3-methyl vs. 5-methyl isomers) may arise from:

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?

- Core modifications : Introduce substituents at the aldehyde group (e.g., hydrazones for Schiff base formation) or pyrazole ring (e.g., fluorination at the 3-methyl position).

- Biological assays : Test against kinase targets (e.g., JAK2) using IC₅₀ measurements and molecular docking (PDB: 6AA3) .

- Data analysis : Apply multivariate regression to correlate logP values (<3.5) with cellular permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.